molecular formula C17H14N4O6 B11475948 7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11475948
M. Wt: 370.3 g/mol
InChI Key: HSXNVQVFXKVPGK-UHFFFAOYSA-N
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Description

7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 4,7-dimethoxy-2H-1,3-benzodioxole and pyrano[2,3-d]pyrimidine derivatives, under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various substituents at the methoxy positions .

Mechanism of Action

The mechanism of action of 7-AMINO-5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C17H14N4O6/c1-23-9-3-7(12(24-2)14-13(9)25-6-26-14)10-8(4-18)15(19)27-17-11(10)16(22)20-5-21-17/h3,5,10H,6,19H2,1-2H3,(H,20,21,22)

InChI Key

HSXNVQVFXKVPGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N)OC)OCO2

Origin of Product

United States

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